![molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2](/img/structure/B2743896.png)
4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is an organic compound used primarily in scientific research due to its unique chemical properties. The structure includes a combination of functional groups that endow it with distinct reactivity and interaction profiles, making it valuable in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves multiple steps that ensure the precise arrangement of atoms within the molecule. The process often begins with the chlorination of aniline derivatives, followed by the introduction of the trifluoromethyl group through a reaction with appropriate fluorinating agents. This intermediate is then reacted with carbonylating agents to form the carbonyl linkage. Finally, the sulfamation step is performed under controlled conditions using dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production methods for this compound need to be scalable and cost-effective. Large-scale synthesis might involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Potential oxidation sites include the aniline and sulfamate groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: : The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols can replace the chloro group under mild conditions.
Major Products
Oxidation: : Oxidized products might include sulfoxides or sulfones.
Reduction: : Reduction could yield hydroxyl-terminated analogs.
Substitution: : Substituted products depend on the nucleophile used, potentially yielding new aniline derivatives.
科学研究应用
The compound has numerous scientific research applications, thanks to its diverse reactivity profile:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Investigating enzyme inhibition due to its ability to interact with various biological targets.
Industry: : Used in the development of new materials and as a reagent in chemical manufacturing.
作用机制
The mechanism by which 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects often involves its ability to interact with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play crucial roles in biological pathways.
Pathways Involved: : Can inhibit or activate pathways by binding to active sites or interacting with key residues, altering the function of the target proteins.
相似化合物的比较
Compared to other similar compounds, 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate stands out due to its:
Unique Functional Group Arrangement: : Provides specific reactivity and interaction potential.
Enhanced Stability: : The trifluoromethyl group contributes to chemical and metabolic stability.
Versatility: : Applicable in diverse scientific disciplines.
Similar Compounds
4-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate: : Similar but includes a fluoro group instead of chloro.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate: : Contains an ethyl group instead of dimethyl on the sulfamate.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide: : Sulfonamide variant instead of sulfamate.
This detailed article should cover everything you need to know about this fascinating compound. If there's any other specific information you're curious about, let me know.
属性
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROVDEAEHUDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
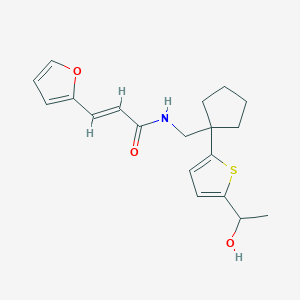
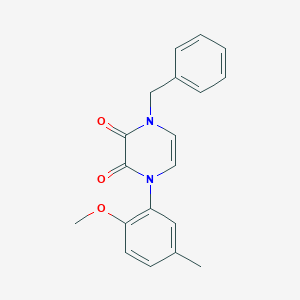
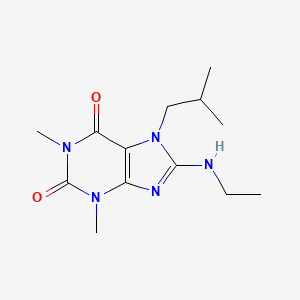
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)
![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)
![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/new.no-structure.jpg)
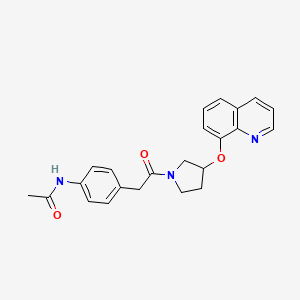
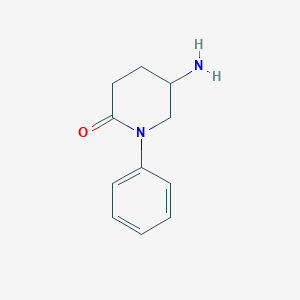
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)
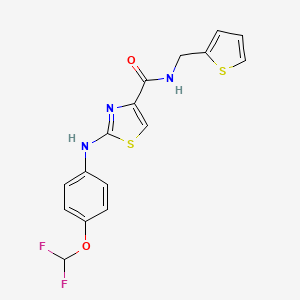
![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)
